Orthogonal Protecting Group Stability: Enabling Selective Fragment Assembly
The orthogonal protection of Boc-Lys(Z)-Lys(Z)-Lys(Z)-Lys(Z)-OBzl enables a specific sequence of selective deprotections not possible with uniformly protected oligolysines. The acid-labile Boc group can be removed under acidic conditions (e.g., TFA) while the four Z groups remain stable, as they require either strong acid (e.g., HF) or catalytic hydrogenolysis for removal [1]. This orthogonal stability is a key differentiator from analogs like Boc-Lys(Boc)-Lys(Boc)-Lys(Boc)-Lys(Boc)-OBzl, where both N-α and N-ε amino groups are protected with the same acid-labile Boc group, making them indistinguishable during deprotection and thus unsuitable for selective side-chain modification [2].
| Evidence Dimension | Protecting group orthogonal stability (N-α vs. N-ε) |
|---|---|
| Target Compound Data | Boc (N-α) labile to TFA; Z (N-ε) stable to TFA, labile to HF/H₂-Pd |
| Comparator Or Baseline | Boc-Lys(Boc)-OH: Boc (N-α) labile to TFA; Boc (N-ε) also labile to TFA |
| Quantified Difference | Differential deprotection possible (Target) vs. simultaneous deprotection (Comparator) |
| Conditions | Standard Boc-chemistry peptide synthesis deprotection steps |
Why This Matters
This orthogonal stability allows for the sequential deprotection of the N-terminus for fragment coupling while keeping side chains protected, a necessary feature for the convergent synthesis of complex, branched, or cyclic peptides.
- [1] NBInno. Boc-D-Lys(Z)-OH: A Strategic Choice for Robust Peptide Synthesis. 2025. View Source
- [2] 科肽生物 (SciPeptide). 多肽合成保护策略 (Peptide Synthesis Protection Strategies). 2024. View Source
